2-Methoxy-2-methyl-1,3-dioxolane

Description

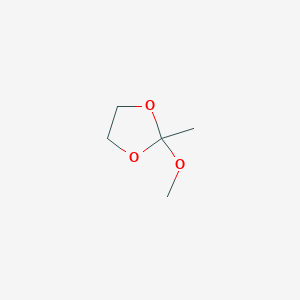

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJJSGESLDGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455655 | |

| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-71-1 | |

| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Pathways of 2 Methoxy 2 Methyl 1,3 Dioxolane

Established Synthetic Methodologies

Condensation Reactions with Ethylene (B1197577) Glycol and Trimethyl Orthoformate

A primary route for synthesizing 2-methoxy-2-methyl-1,3-dioxolane involves the condensation reaction of ethylene glycol with an orthoester, such as methyl orthoacetate. prepchem.com This reaction is a cornerstone in forming the dioxolane structure.

The formation of 1,3-dioxolanes from ethylene glycol and carbonyl compounds or their equivalents is typically catalyzed by an acid. organic-chemistry.orgchemicalbook.com This catalysis can be either specific or general. In specific acid catalysis, the reaction rate is dependent on the pH of the medium, while in general acid catalysis, the conjugate base of the acid also plays a role in the rate-determining step. scielo.br The mechanism involves the protonation of the carbonyl or orthoester, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. gla.ac.uk This is followed by an intramolecular cyclization and subsequent elimination of water or alcohol to yield the stable 1,3-dioxolane (B20135) ring. gla.ac.uk Brønsted acids like p-toluenesulfonic acid are commonly employed for this purpose. prepchem.comorganic-chemistry.org Lewis acids can also catalyze this reaction. organic-chemistry.org The acid facilitates the reaction by activating the electrophile and stabilizing the intermediates. gla.ac.uk

The synthesis of this compound and related dioxolanes is often carried out under reflux conditions. organic-chemistry.orggoogle.com Refluxing the reaction mixture, for instance in a solvent like toluene, allows for the continuous removal of byproducts such as water, which drives the equilibrium towards the formation of the dioxolane product. organic-chemistry.org A Dean-Stark apparatus is a standard piece of equipment used for this purpose. organic-chemistry.org

In one specific preparation of a related compound, 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane, glycerol (B35011) was reacted with methyl orthoacetate in methylene (B1212753) chloride at room temperature with p-toluenesulfonic acid as the catalyst. prepchem.com The reaction proceeded with stirring for 18 hours, after which anhydrous sodium carbonate was added to neutralize the acid before filtration and solvent removal. prepchem.com This yielded the product in high purity (97%). prepchem.com

The optimization of reaction conditions, including temperature, catalyst loading, and reaction time, is crucial for maximizing the yield and purity of the desired dioxolane. For example, studies on the reaction of acetaldehyde (B116499) with ethylene glycol have been conducted at various temperatures (50°C, 85°C, and 130°C) to monitor the formation of 2-methyl-1,3-dioxolane (B1212220). google.com

Table 1: Synthesis of 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Glycerol | Methyl orthoacetate | p-Toluenesulfonic acid | Methylene chloride | 18 hours | 97% |

Data from a study on the synthesis of a related dioxolane compound. prepchem.com

Acetalization/Ketalization of Aldehydes and Ketones

The formation of 1,3-dioxolanes is a classic example of acetalization or ketalization, where a carbonyl compound (an aldehyde or a ketone) reacts with a diol like ethylene glycol. chemicalbook.comscielo.br This reaction serves as a common method for protecting carbonyl groups in organic synthesis. organic-chemistry.org The reaction is reversible and is typically catalyzed by an acid. scielo.br

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal or hemiketal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. Finally, the second hydroxyl group of the ethylene glycol molecule attacks this carbocation, and after deprotonation, the cyclic acetal (B89532) or ketal (the 1,3-dioxolane) is formed. gla.ac.uk

Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and solid acids like sulfonated silica. organic-chemistry.orgscielo.br The use of solid acids offers advantages such as easier separation from the reaction mixture. researchgate.net

Photocatalytic Synthesis Approaches

More recently, photocatalytic methods have been explored for the synthesis of cyclic acetals like 1,3-dioxolanes. chemicalbook.com These methods offer a potentially greener alternative to traditional acid-catalyzed reactions.

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been utilized as a catalyst in various organic transformations, including the synthesis of heterocyclic compounds. nih.govnih.govscilit.com It is an inexpensive, readily available, and environmentally benign Lewis acid catalyst. chemicalbook.com

In the context of dioxolane synthesis, a photocatalytic method has been described for the preparation of cyclic acetals using FeCl₃·6H₂O in conjunction with sodium nitrite (B80452) and a primary alcohol. chemicalbook.com The reaction is carried out in a photoreactor under UV irradiation. chemicalbook.com In a typical procedure, FeCl₃·6H₂O and sodium nitrite are dissolved in an alcohol, followed by the addition of a diol like ethylene glycol. chemicalbook.com The mixture is then irradiated for a period of 6 to 24 hours at a controlled temperature (20-50°C). chemicalbook.com The proposed mechanism likely involves the generation of reactive species under photochemical conditions, which then participate in the acetal formation. While the precise mechanism for this specific photocatalytic synthesis of this compound is not detailed, the use of FeCl₃·6H₂O as a catalyst in other oxidative reactions suggests its role in facilitating electron transfer processes. researchgate.net

Table 2: Photocatalytic Synthesis of a Cyclic Acetal

| Catalyst | Co-reagent | Diol | Alcohol | Irradiation Time | Temperature |

|---|---|---|---|---|---|

| FeCl₃·6H₂O | Sodium nitrite | Ethylene glycol | Methanol (B129727) | 6-24 hours | 20-50°C |

Data from a general procedure for photocatalytic synthesis of 1,3-dioxacyclanes. chemicalbook.com

UV Irradiation Parameters

The synthesis of cyclic acetals, a class of compounds to which this compound belongs, can be achieved through photocatalytic methods. While specific parameters for this compound are not extensively detailed, data from the synthesis of the related compound 2-methyl-1,3-dioxolane provides insight into the conditions that may be employed. chemicalbook.com

One such photocatalytic synthesis is performed in a 250 mL quartz reactor, utilizing a medium-pressure mercury lamp as the radiation source. chemicalbook.com The process involves a photocatalytic installation and is conducted for a duration of 6 to 24 hours. chemicalbook.com The light beam passes through a temperature-controlled water layer, maintaining the reaction system at a temperature between 20-50°C. chemicalbook.com In a specific example, a yield of 67% was achieved after 24 hours of photoactivation at 50°C. chemicalbook.com

The energy composition and spectral details of the lamp used in these syntheses are critical parameters, as shown in the table below. chemicalbook.com

Table 1: UV Irradiation Parameters for Cyclic Acetal Synthesis

| Parameter | Value |

|---|---|

| Radiation Source | Medium-pressure mercury lamp |

| Power | 250 W |

| UV Range Energy | 48% |

| Visible Range Energy | 43% |

| IR Range Energy | 9% |

| Spectral Interval | 186-1368 nm |

| Photoactivation Time | 6-24 hours |

| Reaction Temperature | 20-50°C |

Data sourced from a photocatalytic synthesis of related cyclic acetals. chemicalbook.com

Alternative and Emerging Synthetic Routes

Beyond traditional lab-scale synthesis, alternative and industrial-scale routes for producing related dioxolane structures have been developed, often focusing on efficiency and the utilization of industrial byproducts.

From Polyester (B1180765) Solid State Polycondensation Systems

An innovative method has been developed for producing 2-methyl-1,3-dioxolane (MDO) within a polyester solid state polycondensation (SSP) system. google.com This process utilizes acetaldehyde, a common byproduct in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), as a precursor. google.comresearchgate.net The method involves introducing a process gas containing acetaldehyde from the polycondensation process into a gas scrubbing unit. google.com Simultaneously, a liquid ethylene glycol stream is introduced into the same unit. google.com In the presence of an acid catalyst within the scrubber, the acetaldehyde reacts with the ethylene glycol to form MDO. google.com The resulting MDO can then be easily separated from the ethylene glycol stream via processes like distillation. google.com This method provides a way to manage and convert an undesirable byproduct into a useful chemical. google.com

Use of Acetaldehyde and Ethylene Glycol in MDO Production

The reaction between acetaldehyde (AA) and ethylene glycol (EG) is the fundamental chemical transformation for producing 2-methyl-1,3-dioxolane (MDO), also known as acetaldehyde ethylene acetal. google.comsigmaaldrich.comsigmaaldrich.com This acetalization reaction can be carried out in glassware under reflux conditions at atmospheric pressure. google.com The progress of the reaction, which produces MDO and water, can be monitored by extracting samples over time and analyzing them via gas chromatography. google.com This synthesis route is a direct and well-understood method for creating the 2-methyl-1,3-dioxolane structure. google.com

Catalyst-Free Synthesis Conditions

While acid catalysts are often used to promote the reaction between acetaldehyde and ethylene glycol, the formation of 2-methyl-1,3-dioxolane (MDO) can also proceed without a catalyst. google.com The kinetics of this catalyst-free reaction have been studied by monitoring the formation of MDO and the consumption of acetaldehyde at various temperatures. google.com

Table 2: Catalyst-Free MDO Synthesis Temperatures

| Condition | Temperature |

|---|---|

| Comparative Example 1 | 50°C |

| Comparative Example 2 | 85°C |

| Comparative Example 3 | 130°C |

Data sourced from kinetic studies of the catalyst-free reaction between acetaldehyde and ethylene glycol. google.com

Additionally, research into the synthesis of other complex dioxolane structures, such as the glycerol-based orthoester 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane, has also demonstrated the viability of catalyst-free conditions, relying on the thermodynamically controlled equilibrium between intermediates. grafiati.com

Reaction Mechanisms in this compound Formation

The formation of this compound is governed by the principles of the acetal formation mechanism, a fundamental reaction in organic chemistry.

Acetal Formation Mechanism

The formation of an acetal, such as a 1,3-dioxolane, from a carbonyl compound and an alcohol (or a diol for cyclic acetals) is an acid-catalyzed equilibrium reaction. youtube.comkhanacademy.org The mechanism proceeds through several distinct steps, which are necessary because alcohols are generally weak nucleophiles and require the activation of the carbonyl group by an acid. khanacademy.org

Proton Transfer: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comkhanacademy.org

Nucleophilic Attack: A molecule of alcohol (or one of the hydroxyl groups of a diol like ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.comyoutube.com

Deprotonation: A proton is transferred from the newly added oxygen to a base (such as another alcohol molecule or the conjugate base of the catalyst), yielding a neutral intermediate known as a hemiacetal. youtube.com

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst. This converts the hydroxyl group into a water molecule, which is an excellent leaving group. youtube.comkhanacademy.org

Loss of Leaving Group: The molecule loses the water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). youtube.comyoutube.com

Second Nucleophilic Attack: A second molecule of alcohol (or, in the case of a cyclic acetal, the second hydroxyl group of the diol) attacks the carbocation. khanacademy.orgyoutube.com

Final Deprotonation: A final proton transfer step deprotonates the newly added oxygen, yielding the final acetal product and regenerating the acid catalyst, allowing it to participate in another reaction cycle. youtube.comyoutube.com

For cyclic acetals like this compound, the reaction involves a diol (ethylene glycol), where the second nucleophilic attack is an intramolecular step, leading to the formation of the stable five-membered dioxolane ring. youtube.com The reaction is driven to completion by either using an excess of the alcohol or by removing the water that is formed during the reaction. youtube.com

Kinetic Studies of Formation Reactions

Kinetic studies are crucial for understanding the rate at which this compound is formed and for elucidating the underlying reaction mechanism. The reaction is not instantaneous; its progress can be monitored over time by measuring the concentration of reactants and products. Such studies for analogous, more complex orthoester syntheses have shown that kinetic profiles can be successfully determined, allowing for the proposal of a detailed reaction mechanism. grafiati.com

Table 1: Illustrative Kinetic Data for the Formation of this compound

The following interactive table provides a hypothetical representation of how reactant and product concentrations might change over time during a typical synthesis, illustrating the data collected in a kinetic study.

| Time (minutes) | [Trimethyl Orthoacetate] (mol/L) | [Ethylene Glycol] (mol/L) | [this compound] (mol/L) |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.75 | 0.75 | 0.25 |

| 20 | 0.58 | 0.58 | 0.42 |

| 30 | 0.45 | 0.45 | 0.55 |

| 60 | 0.25 | 0.25 | 0.75 |

| 120 | 0.10 | 0.10 | 0.90 |

| 180 | 0.05 | 0.05 | 0.95 |

Note: This table is for illustrative purposes to demonstrate the principles of a kinetic study and does not represent actual experimental data.

Influence of Catalysts on Reaction Selectivity and Rate

The synthesis of this compound is almost invariably performed with a catalyst to achieve a practical reaction rate. Acid catalysts are predominantly used, as they facilitate the key mechanistic step of protonating the orthoester, which makes it more susceptible to nucleophilic attack by the diol.

Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can be employed to accelerate the reaction. grafiati.comprepchem.com The choice and concentration of the catalyst have a direct impact on the reaction rate. Stronger acids generally lead to faster rates, but can also promote side reactions if not used judiciously. The selectivity of the reaction towards the desired dioxolane product is typically high due to the thermodynamic stability of the five-membered ring. Studies on similar orthoester formations have demonstrated that catalysts significantly accelerate the attainment of equilibrium. grafiati.com For instance, the synthesis of a related compound, 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane, proceeds to a high yield (97%) in the presence of p-toluenesulfonic acid over 18 hours at room temperature. prepchem.com

Table 2: Illustrative Influence of Catalyst on Reaction Rate

This interactive table illustrates how the choice of catalyst can affect the time required to reach a high conversion percentage.

| Catalyst | Catalyst Type | Relative Rate | Time to 90% Conversion (hours) |

| None | None | 1x (very slow) | > 100 |

| Pyridinium p-toluenesulfonate (PPTS) | Mild Brønsted Acid | 50x | 24 |

| p-Toluenesulfonic acid (p-TsOH) | Strong Brønsted Acid | 200x | 6 |

| Iron(III) chloride (FeCl₃) | Lewis Acid | 150x | 8 |

Note: This table is for illustrative purposes. Relative rates and times are hypothetical and serve to demonstrate the general effect of different catalysts.

Thermodynamically Controlled Equilibria in Synthesis

Trimethyl Orthoacetate + Ethylene Glycol ⇌ this compound + 2 Methanol

The position of this equilibrium determines the maximum possible yield of the product. The formation of the cyclic dioxolane is entropically and enthalpically favored over the open-chain reactants. According to Le Châtelier's principle, the equilibrium can be shifted to the right, favoring the formation of the product, by several methods:

Using an excess of one reactant: Increasing the concentration of either ethylene glycol or trimethyl orthoacetate can drive the reaction forward.

Removing a byproduct: The reaction produces methanol as a byproduct. Removing methanol from the reaction mixture as it forms (e.g., by distillation) will continuously shift the equilibrium towards the product side, allowing for a higher conversion and yield. The high yield reported in the synthesis of the related 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane suggests the equilibrium strongly favors the product. prepchem.com

Table 3: Illustrative Effect of Reaction Conditions on Equilibrium Yield

This interactive table demonstrates how manipulating reaction conditions can influence the final yield of the product at equilibrium.

| [Ethylene Glycol] (equivalents) | [Trimethyl Orthoacetate] (equivalents) | Removal of Methanol | Equilibrium Yield (%) |

| 1.0 | 1.0 | No | 70 |

| 1.5 | 1.0 | No | 85 |

| 1.0 | 1.5 | No | 85 |

| 1.0 | 1.0 | Yes | > 95 |

Note: This table is for illustrative purposes to demonstrate the principles of chemical equilibrium and does not represent specific experimental data.

Reactivity and Chemical Transformations of 2 Methoxy 2 Methyl 1,3 Dioxolane

Reactions Typical for Cyclic Acetals

As a member of the cyclic acetal (B89532) family, 2-methoxy-2-methyl-1,3-dioxolane undergoes several characteristic reactions. These transformations primarily involve the cleavage of the carbon-oxygen bonds of the dioxolane ring.

Hydrolysis Mechanisms and Conditions

The hydrolysis of cyclic acetals like this compound is a fundamental reaction, typically catalyzed by acid. wikipedia.orgresearchgate.net The stability of the related compound, 2-ethyl-4-methyl-1,3-dioxolane, has been shown to be pH-dependent, with hydrolysis occurring over hours at a pH of 3, while it exhibits greater stability at a pH of 9. grafiati.com In a process known as reactive distillation, the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) to recover ethylene (B1197577) glycol is facilitated by an ion-exchange resin, demonstrating an industrial application of this reaction type. researchgate.net This process can achieve high conversion rates, exceeding 99.9%. researchgate.net

The general mechanism for acid-catalyzed hydrolysis involves protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields the diol (ethylene glycol) and the corresponding ketone or aldehyde. The presence of water is crucial; in its absence, deacetalization may not occur. oup.com For instance, the deprotection of acetophenone (B1666503) dimethyl acetal in a DMSO-H2O-dioxane mixture proceeds in high yield, highlighting the role of water in the hydrolysis. oup.com

Reactions with Nucleophiles

The electrophilic nature of the acetal carbon in this compound makes it a target for various nucleophiles. These reactions often lead to ring-opening or substitution at the C2 position.

The reaction of cyclic acetals with Grignard reagents (RMgX) can be complex and is influenced by factors such as stereoelectronics and reagent-substrate complexation. epa.govmnstate.edu While the expected product from the reaction of a Grignard reagent with a 2-substituted-1,3-dioxolane would be the corresponding 2-alkyl-1,3-dioxolane, studies on the related 2-methoxy-1,3-dioxane show that endocyclic cleavage of the ring C-O bond can be the predominant pathway. epa.gov This leads to the formation of acid-labile 3-(1'-methoxyalkoxy)-1-propanols, with only minor amounts of the expected 2-R-1,3-dioxanes. epa.gov The high reactivity of the carbanion in the Grignard reagent allows it to function as a strong nucleophile, attacking electrophilic carbonyl groups or, in this case, the acetal carbon. mnstate.edu It is noteworthy that in mechanochemical Grignard reactions with CO2, methoxy-substituted aryl bromides can lead to the formation of symmetric ketones as major products, a deviation from typical solution-based Grignard reactions. nih.gov

Beyond Grignard reagents, other organometallic compounds also react with dioxolanes. msu.edu These reactions are driven by the nucleophilic character of the carbon-metal bond. msu.edu For example, a combination of bio- and organometallic catalysis has been used to synthesize 4,5-dipropyl-1,3-dioxolane and 4,5-dibutyl-1,3-dioxolane. researchgate.net In this process, a ruthenium catalyst facilitates the conversion of bioderived diols into the corresponding dioxolanes. researchgate.netnih.gov This highlights the utility of organometallic catalysis in constructing the dioxolane ring system from suitable precursors.

Deprotection Reactions in Multi-step Synthesis

The 1,3-dioxolane (B20135) group is a widely used protecting group for carbonyl compounds in multi-step organic synthesis due to its stability towards nucleophiles and bases. organic-chemistry.org Deprotection, the removal of this group to regenerate the carbonyl, is typically achieved through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org Various reagents and conditions have been developed for this purpose, aiming for high efficiency and chemoselectivity.

For instance, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30°C can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within five minutes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Another mild method involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), which can achieve deprotection in quantitative yields and is chemoselective, leaving halo, alkoxy, and methylenedioxy groups unaffected. rsc.org Furthermore, deprotection of acyclic acetals in the presence of acid-labile groups like tert-butyldimethylsilyl ethers can be achieved with high selectivity. oup.com

The following table summarizes various deprotection methods for dioxolanes and related acetals:

| Reagent/Catalyst | Conditions | Substrate Example | Product | Yield (%) | Reference |

| Aqueous DMSO | Neutral | Acetophenone dimethyl acetal | Acetophenone | High | oup.com |

| NaBArF₄ | Water, 30°C | 2-Phenyl-1,3-dioxolane | Benzaldehyde | Quantitative | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| Iodine | Neutral | Various acetals and ketals | Corresponding carbonyls | Excellent | organic-chemistry.org |

| Er(OTf)₃ | Wet nitromethane, RT | Alkyl and cyclic acetals | Corresponding carbonyls | - | organic-chemistry.org |

| Nickel Boride | Methanol (B129727) | 1,3-Dioxolanes | Aldehydes/Ketones | Quantitative | rsc.org |

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of the reactivity of this compound and related cyclic acetals. wikipedia.orgnih.gov The presence of an acid, either Brønsted or Lewis, facilitates many of their key transformations. For example, the formation of dioxolanes from carbonyl compounds and diols is catalyzed by acids like p-toluenesulfonic acid. organic-chemistry.orggoogle.com

In the context of this compound, acid-catalyzed reactions can lead to the formation of other compounds. For instance, the reaction of ethylene glycol with concentrated acids can produce 2-methyl-1,3-dioxolane (B1212220). colab.ws The synthesis of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) from 4-hydroxy-2-butanone (B42824) and ethylene glycol is achieved using a weak acid catalyst. researchgate.net Furthermore, acid catalysts are employed to promote the reaction of acetaldehyde (B116499) with ethylene glycol to form 2-methyl-1,3-dioxolane. google.com

The following table lists some acid-catalyzed reactions involving dioxolane formation:

| Reactants | Catalyst | Product | Reference |

| Carbonyl compound + 1,2-ethanediol | Brønsted or Lewis acid | 1,3-Dioxolane | organic-chemistry.org |

| Acetaldehyde + Ethylene glycol | Acid catalyst | 2-Methyl-1,3-dioxolane | google.com |

| 4-Hydroxy-2-butanone + Ethylene glycol | Weak acid | 2-Methyl-1,3-dioxolane-2-ethanol | researchgate.net |

Behavior as Acyl Equivalents

Ortho esters like this compound are at the same oxidation level as a carboxylic acid ester and can function as equivalents of acyl cations or protected acyl groups. The presence of three oxygen atoms attached to the central C2 carbon makes it highly susceptible to nucleophilic attack, particularly under acidic conditions.

While direct studies detailing the reaction of this compound with organometallic reagents are not extensively documented, the general reactivity of ortho esters provides a clear precedent. These compounds react with nucleophiles such as Grignard reagents or organolithium compounds to deliver an acyl group, in this case, an acetyl group. The reaction is typically initiated by the coordination of the organometallic species or the presence of a Lewis acid, which facilitates the departure of a methoxy (B1213986) group and subsequent nucleophilic attack on the resulting oxocarbenium ion. The initial product is a ketal, which can then be hydrolyzed under aqueous acidic conditions to yield a methyl ketone. This two-step process effectively makes the ortho ester a synthetic equivalent of an acetyl cation (CH₃CO⁺).

Formation of Dioxolanium Ions

A key feature of the reactivity of this compound is its ability to form a stabilized carbocation known as the 2-methyl-1,3-dioxolan-2-ylium ion. This cation is an oxocarbenium ion, where the positive charge is stabilized by resonance with the adjacent oxygen atoms of the dioxolane ring.

The formation of this electrophilic species is readily achieved by treating the parent ortho ester with a Brønsted or Lewis acid. google.comnih.gov The acid protonates the exocyclic methoxy group (or coordinates to it), turning it into a good leaving group (methanol). nih.gov The departure of methanol generates the planar, resonance-stabilized 1,3-dioxolan-2-ylium cation. acs.org A variety of acids can be employed to effect this transformation, ranging from mineral acids to Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or scandium triflate (Sc(OTf)₃). google.comacs.orgresearchgate.net The facility of this process makes the dioxolanium ion a readily accessible electrophile for a range of synthetic applications. acs.org

Table 1: Examples of Acid Catalysts for Dioxolane Reactions This table provides examples of acids that can be used to generate dioxolanium ions from their precursors.

| Catalyst Type | Examples |

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Formic acid |

| Lewis Acids | Boron trifluoride (BF₃), Aluminum trichloride (B1173362) (AlCl₃), Scandium triflate (Sc(OTf)₃), Zirconia (ZrO₂) |

Source: google.com

Reactions with Electron-Rich Heterocycles (e.g., Indoles)

The 2-methyl-1,3-dioxolan-2-ylium cation generated from this compound is a potent electrophile capable of reacting with a variety of nucleophiles, including electron-rich aromatic systems like indoles. Indole (B1671886) and its derivatives are known to undergo electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex). youtube.com

In a reaction with indole, the 2-methyl-1,3-dioxolan-2-ylium ion would act as the electrophile. The nucleophilic C3 position of the indole would attack the cationic C2 of the dioxolanium ion. This would lead to the formation of a new carbon-carbon bond, resulting in a 3-(2-methyl-1,3-dioxolan-2-yl)-1H-indole intermediate after loss of a proton. This reaction represents a C-C bond formation and an effective acetylation of the indole ring, where the dioxolane serves as a protected acetyl group. The reaction is typically catalyzed by acids, consistent with the need to generate the dioxolanium ion first. nih.govbeilstein-journals.orgrsc.org While specific examples detailing this exact transformation with this compound are not prevalent, the fundamental principles of indole chemistry and ortho ester reactivity strongly support this pathway. chim.it

Oxidation and Reduction Pathways

Dedicated studies on the specific oxidation and reduction pathways of this compound are not extensively reported in the literature. However, its behavior can be inferred from the general chemistry of ortho esters and acetals.

The ortho ester functionality is generally stable to mild oxidizing agents. The primary "oxidation" reaction of significance is the acid-catalyzed hydrolysis to an ester (methyl acetate) and ethylene glycol, which represents an oxidation of the central carbon atom's bonding environment but not a change in its formal oxidation state. wikipedia.orgepa.gov Stronger oxidizing agents would likely lead to the degradation of the molecule, cleaving the C-O bonds or oxidizing the ethylene glycol backbone. Low-temperature ozonolysis of the related 2-methyl-1,3-dioxolane has been reported, suggesting the ring is susceptible to cleavage under such conditions.

Conversely, the ortho ester group is highly resistant to reduction. It is stable to typical reducing agents used to reduce carbonyls or esters, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This stability allows the dioxolane group to be used as a protecting group for carboxylic acids or esters while other functional groups in the molecule are reduced. Reduction would require harsh conditions that would likely cleave the C-O bonds via reductive pathways, but this is not a common synthetic transformation.

Thermal Decomposition Studies

The thermal stability and decomposition of this compound are of interest for understanding its behavior at elevated temperatures, for example, in gas-phase reactions or during distillation.

Kinetics of Gas-Phase Decomposition

While specific kinetic data for the thermal decomposition of this compound is not available, extensive studies on closely related compounds like 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane (B146691) provide significant insight. The gas-phase thermal decomposition of these compounds, studied in a static system, was found to be a homogeneous, unimolecular reaction that follows first-order kinetics.

For these related dioxolanes, the decomposition reactions were studied in a temperature range of 459-490 °C. The rate coefficients are described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Table 2: Arrhenius Parameters for the Thermal Decomposition of Related Dioxolanes This table shows the kinetic parameters for the gas-phase decomposition of dioxolanes structurally similar to this compound.

| Compound | log (A, s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 |

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |

Data sourced from studies on related compounds, which suggest a similar kinetic profile for this compound.

Based on these data, it is expected that this compound would also decompose via a unimolecular, first-order process with a significant activation energy.

Stepwise Decomposition Mechanisms

Theoretical studies using Density Functional Theory (DFT) on related 1,3-dioxolanes suggest that the thermal decomposition does not occur in a single concerted step. Instead, it proceeds through a stepwise mechanism.

Role of Free Radical Suppressors

The reactivity of certain dioxolanes involves the formation of radical cation intermediates, particularly in photosensitized reactions. For instance, the irradiation of specific diphenyl derivatives in the presence of an electron acceptor like 1,4-dicyanobenzene can lead to carbon-carbon bond cleavage, forming a 1,6-radical cation. This intermediate then reacts with methanol to yield a methoxy-dioxolane product.

In such mechanisms that proceed via radical intermediates, the introduction of a free radical suppressor would be expected to inhibit the reaction. By quenching the radical cation as it forms, a suppressor would prevent the subsequent bond cleavage and rearrangement steps, thereby halting the formation of the final acetal products. While direct studies documenting the use of specific suppressors with this compound are not detailed, the underlying radical-based mechanism implies that its formation and subsequent reactions could be controlled by such agents.

Electrochemical Reactivity

Recent studies have highlighted the electrochemical properties of substituted dioxolanes, often in the context of their use in electrolytes for lithium-metal batteries. The inherent reactivity of the solvent molecule is a critical factor influencing performance. For the related compound 2-methoxy-1,3-dioxolane (B17582) (2-MeO DOL), research shows that it balances weak solvation effects with low electrochemical reactivity, contributing to the stability of battery components. rsc.org This suggests that the core dioxolane structure, when substituted with a methoxy group, possesses a degree of electrochemical stability.

Electrochemical oxidation (anodic oxidation) is a key reaction for acetals and ethers. beilstein-journals.org This process typically involves the removal of an electron from the substrate to form a radical cation. Subsequent loss of a proton from a carbon atom alpha to an oxygen atom, followed by a second electron transfer, generates an oxocarbenium or iminium ion. This highly reactive intermediate is then trapped by a nucleophile present in the reaction medium, such as a solvent molecule. beilstein-journals.orgnih.gov For this compound, this process can lead to the introduction of new functional groups.

Indirect Electrochemical α-Methoxylation

Indirect electrochemical α-methoxylation is a method to introduce a methoxy group at a position alpha to an oxygen atom in a substrate. This transformation can be achieved without the direct oxidation of the substrate at the anode. Instead, a mediator, such as a halide ion (e.g., Cl⁻ or Br⁻), is oxidized to generate a reactive species. This species then reacts chemically with the substrate.

While direct studies on this compound are limited, the general principle is well-established for other organic molecules. researchgate.netrsc.org In a typical setup, electrolysis is carried out in methanol with a supporting electrolyte. The anodically generated reactive species abstracts a hydrogen atom from the substrate, leading to the formation of a radical, which is then oxidized to a cation and trapped by methanol. This process, known as a Shono-type oxidation, is effective for functionalizing positions alpha to heteroatoms. semanticscholar.org

Table 1: Proposed Intermediates in Indirect α-Methoxylation

| Substrate | Mediator | Key Intermediate | Product Type |

|---|

Regioselectivity in Anodic Oxidation

Regioselectivity in anodic oxidation refers to the preferential oxidation of one specific site within a molecule that has multiple reactive centers. For this compound, there are several C-H bonds alpha to oxygen atoms: those on the methyl group at the C2 position, the methoxy group, and the two methylene (B1212753) groups (C4 and C5) of the dioxolane ring.

The selectivity of the oxidation is determined by the kinetic stability of the transition states leading to the various possible radical intermediates. nih.gov Oxidation generally occurs at the site that forms the most stable intermediate. In the case of acetals, oxidation is often favored at the C2 position of the dioxolane ring. For this compound, the C2 carbon is tertiary and connected to three oxygen atoms, making it a highly likely site for initial electron loss. However, subsequent deprotonation could occur from the C2-methyl group or the C2-methoxy group. The precise outcome depends on factors like steric hindrance and the electronic properties of the intermediates. nih.govnih.gov In similar systems, the oxidation of tertiary C-H bonds is often favored over secondary or primary ones, suggesting that functionalization involving the C2 position is a probable pathway.

Table 2: Potential Sites for Anodic Oxidation of this compound

| Position | Type of C-H bond | Stability of Potential Radical | Likelihood of Oxidation |

|---|---|---|---|

| C2-Methyl | Primary | Lower | Less Likely |

| C2-Methoxy | Primary | Lower | Less Likely |

| C4/C5 Methylene | Secondary | Moderate | Possible |

Advanced Computational and Spectroscopic Investigations

Quantum Chemical Studies and DFT Methods

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating molecular structure, stability, and reactivity. These methods model the electronic structure of molecules to predict a wide range of properties.

Density Functional Theory (DFT/B3LYP) Applications

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid exchange-correlation functional widely used in computational chemistry for its balance of accuracy and computational cost. It is frequently applied to predict geometries, vibrational frequencies, and electronic properties of organic molecules. Despite its common use, specific studies applying the DFT/B3LYP method to 2-methoxy-2-methyl-1,3-dioxolane are not present in the surveyed scientific literature. Such a study would be necessary to determine its optimized geometry and other electronic characteristics.

Basis Set Selection (e.g., 6-311++G(d,p))

The choice of a basis set is crucial in quantum chemical calculations. The 6-311++G(d,p) basis set is a large, flexible set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. While this basis set is well-suited for detailed studies of dioxolane derivatives, no published research utilizing this or similar basis sets for the computational analysis of this compound could be identified.

Conformational Stability and Analysis

The 1,3-dioxolane (B20135) ring can adopt various conformations, such as the envelope and twist forms. The presence of two substituents at the C2 position (methoxy and methyl groups) introduces additional complexity to the conformational landscape of this compound. A thorough conformational analysis would involve calculating the relative energies of different conformers to identify the most stable structures. nii.ac.jp However, specific computational studies on the conformational stability and analysis of this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The energies and spatial distributions of the HOMO and LUMO are key indicators of a molecule's ability to act as an electron donor or acceptor. An FMO analysis for this compound would provide insights into its reactivity in chemical reactions. As of the latest review, no studies containing FMO analysis for this specific compound have been published.

Density of States (DOS) and Partial Density of State (PDOS)

Density of States (DOS) and Partial Density of States (PDOS) plots are graphical representations that show the distribution of molecular orbitals at different energy levels. PDOS analysis, in particular, can break down the contributions of individual atoms or molecular fragments to the total DOS, offering a detailed picture of bonding interactions. researchgate.net A DOS and PDOS analysis would be invaluable for understanding the electronic structure of this compound, but such data is not currently available in published research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the electron density in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.edu It is particularly useful for quantifying charge transfer, hyperconjugative interactions, and bond strengths. For this compound, NBO analysis could elucidate the interactions between the methoxy (B1213986) group, the methyl group, and the dioxolane ring. Regrettably, no NBO analysis for this compound has been reported in the scientific literature.

Atoms in Molecules (AIM) Theory and Topological Parameters

Quantum Theory of Atoms in Molecules (QTAIM) has been employed to analyze the electron density and characterize the chemical bonds within this compound. This analysis focuses on bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular direction. The topological parameters at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), provide insights into the nature of the intramolecular interactions.

Studies utilizing AIM have analyzed the topological parameters for the bonds within the 2-methoxy-1,3-dioxolane (B17582) (MDOL) molecule in detail. researchgate.net The calculated values for electron density and the Laplacian of the electron density at the bond critical points help in understanding the characteristics of the covalent and non-covalent interactions within the molecule.

Reduced Density Gradient (RDG) Analysis for Molecular Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and study non-covalent interactions within a molecule. This method is based on the electron density and its derivatives. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For 2-methoxy-1,3-dioxolane, RDG analysis has been used to investigate the various interactions present within the molecule. researchgate.netresearchgate.net The resulting plots provide a visual representation of the strength and nature of these intramolecular forces. researchgate.net

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, has been instrumental in characterizing this compound. These experimental methods, when combined with theoretical calculations, provide a comprehensive picture of the molecule's vibrational modes. researchgate.netlongdom.org

The FT-IR spectrum of 2-methoxy-1,3-dioxolane has been recorded and analyzed to identify its fundamental vibrational modes. researchgate.netlongdom.orgresearchgate.net Experimental spectra are typically obtained for the compound in its liquid state. longdom.org The observed absorption bands correspond to specific stretching, bending, and torsional vibrations within the molecule. For instance, C-H stretching vibrations of the heterocyclic structure are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net In one study, the C-H stretching vibration for MDOL was found at 2905 cm⁻¹ in the FT-IR spectrum. researchgate.netlongdom.org The asymmetric and symmetric stretching vibrations of the CH₂ group have been observed at 2841 and 2839 cm⁻¹ in the FT-IR spectrum, respectively. longdom.org

Complementing the FT-IR data, the FT-Raman spectrum of 2-methoxy-1,3-dioxolane has also been experimentally determined and analyzed. researchgate.netlongdom.orgresearchgate.net This technique is particularly useful for observing vibrations that are weak or absent in the infrared spectrum. upi.edu In the case of MDOL, the asymmetric and symmetric stretching vibrations of the CH₂ group were observed at 2960 and 2946 cm⁻¹ in the FT-Raman spectrum. longdom.org The symmetric stretching vibration of the CH₃ group has been assigned to the FT-Raman band at 2909 cm⁻¹. longdom.org

A powerful approach in vibrational analysis is the correlation of experimentally observed FT-IR and FT-Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). researchgate.netlongdom.orgbiointerfaceresearch.com For 2-methoxy-1,3-dioxolane, calculations have been performed, for instance, using the B3LYP functional with the 6-311++G(d,p) basis set, to predict the vibrational frequencies. researchgate.net The calculated harmonic vibrational frequencies generally show good agreement with the experimental results, although the theoretical calculations often pertain to the molecule in a gaseous phase while experimental data is for the liquid state. researchgate.net This comparison allows for a more confident and accurate assignment of the observed spectral bands to specific vibrational modes. researchgate.netlongdom.org

The detailed assignment of the 39 normal modes of vibration for 2-methoxy-1,3-dioxolane has been accomplished by comparing experimental and theoretical spectra. researchgate.net The assignments are based on the characteristic spectral regions of different functional groups and visualizations from computational software. researchgate.net

Key vibrational assignments for 2-methoxy-1,3-dioxolane include:

C-H Vibrations : The C-H stretching vibrations of the heterocyclic ring are found around 2905 cm⁻¹ in the FT-IR spectrum. researchgate.netlongdom.org In-plane and out-of-plane C-H bending vibrations have been assigned to bands at 1362 cm⁻¹ (FT-Raman) and 1304 cm⁻¹ (FT-IR), respectively. researchgate.netlongdom.org

CH₂ Vibrations : Asymmetric and symmetric CH₂ stretching vibrations appear at 2960 and 2946 cm⁻¹ (FT-Raman) and 2841 and 2839 cm⁻¹ (FT-IR). longdom.org CH₂ scissoring modes are assigned at 1534 and 1527 cm⁻¹ in the FT-Raman spectrum. longdom.org

CH₃ Vibrations : The methyl group has nine associated fundamental vibrations. longdom.org The symmetric stretching is observed at 2909 cm⁻¹ in the FT-Raman spectrum, while in-plane and out-of-plane stretching vibrations are found at 3139 and 2813 cm⁻¹ in the FT-IR spectrum. longdom.org An in-plane CH₃ rocking vibration is assigned at 1139 cm⁻¹. researchgate.netlongdom.org

Below is a table summarizing some of the key experimental and theoretical vibrational frequencies and their assignments for 2-methoxy-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Simulation and Experimental Comparison

No published data available.

¹³C NMR Spectral Simulation and Experimental Comparison

No published data available.

Gauge Independent Atomic Orbital (GIAO) Method in NMR Simulation

No published data available.

UV-Visible Spectroscopy and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

No published data available.

Excitation Energies, Oscillator Strength, and Wavelengths

No published data available.

Other Spectroscopic and Analytical Techniques

Advanced analytical techniques are crucial for the comprehensive characterization of chemical compounds and the materials derived from them. For this compound and its potential polymeric forms, a suite of spectroscopic and analytical methods provides in-depth information regarding purity, molecular structure, thermal behavior, and surface properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS serves as a primary tool for quality control, allowing for the determination of purity and the identification of trace-level impurities.

The gas chromatograph separates components of a sample based on their boiling points and interactions with the stationary phase of the GC column. acs.orgacs.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum acts as a molecular fingerprint, enabling definitive identification.

Research findings on related chemical processes demonstrate that GC analysis is routinely used to determine the regiomeric ratio of products and to identify byproducts formed during a reaction. acs.org The technique is sensitive enough to detect and quantify minor components, making it ideal for creating a detailed impurity profile of a this compound sample. acs.orgwipo.int Such a profile is critical for understanding the synthesis process and ensuring the compound's suitability for subsequent applications, like polymerization, where impurities can significantly affect the reaction kinetics and final polymer properties.

While a specific experimental impurity profile for this compound is not detailed in the available literature, a representative analysis can be constructed. Potential impurities could include residual starting materials, solvents, or byproducts from side reactions.

Table 1: Representative GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Major m/z Peaks | Tentative Identification | Purity/Impurity Level |

| 5.8 | 117, 103, 87, 59 | This compound | >99% |

| 3.2 | 73, 59, 45, 43 | Synthesis Starting Material A | <0.1% |

| 4.5 | 88, 73, 45, 43 | Synthesis Starting Material B | <0.1% |

| 7.1 | 132, 101, 87, 71 | Potential Byproduct | <0.05% |

Note: This table is a representative example of data obtained from a GC-MS analysis. The retention times and m/z values are illustrative.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer for polymerization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes an essential tool for characterizing the resulting polymer. GPC is a specialized form of liquid chromatography that separates macromolecules based on their hydrodynamic volume or size in solution. youtube.comyoutube.com

The GPC system consists of a column packed with porous gel beads. youtube.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. youtube.com Smaller chains can penetrate the pores, leading to a longer retention time. youtube.com By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. nih.gov

Key parameters obtained from GPC analysis include:

Number-average molecular weight (M_n): The total weight of all polymer chains in a sample divided by the total number of chains.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w/M_n). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution. youtube.com

Studies on polymers derived from other dioxolane monomers, such as poly(1,3-dioxolane), have utilized GPC to monitor polymer molecular weight and distribution as a function of reaction time and conditions. escholarship.org This information is vital for tailoring the mechanical and physical properties of the final material.

Table 2: Representative GPC Findings for a Hypothetical Polymer Derived from a Dioxolane Monomer

| Sample | Polymerization Time (h) | M_n (kDa) | M_w (kDa) | PDI (M_w/M_n) |

| 1 | 1 | 25.3 | 31.6 | 1.25 |

| 2 | 4 | 78.9 | 99.4 | 1.26 |

| 3 | 12 | 152.1 | 194.7 | 1.28 |

| 4 | 24 | 215.5 | 280.1 | 1.30 |

Note: This table illustrates typical data obtained from GPC analysis, showing the evolution of molecular weight over time. Data is based on findings for analogous polymer systems. escholarship.org

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a material's physical properties change with temperature. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is particularly valuable for characterizing polymers derived from monomers like this compound.

DSC analysis can determine several key thermal properties:

Glass Transition Temperature (T_g): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. researchgate.net It is observed as a step change in the baseline of the DSC thermogram. eag.com The T_g is a critical parameter that defines the upper temperature limit for the use of many polymeric materials.

Melting Temperature (T_m): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, observed as an endothermic peak on the DSC curve.

Crystallization Temperature (T_c): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Heat Capacity (ΔC_p): The change in heat capacity at the glass transition. eag.com

Research on polymers containing dioxolane or similar cyclic carbonate structures frequently employs DSC to establish their thermal characteristics and miscibility in blends. researchgate.netresearchgate.net For instance, the insertion of certain monomers into a polymer backbone can significantly affect the glass transition temperature of the resulting copolymer. rsc.org

Table 3: Representative Thermal Properties of Dioxolane-Containing Copolymers Measured by DSC

| Polymer Composition | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) |

| Homopolymer A | 105 | N/A (Amorphous) |

| Copolymer (75% A, 25% B) | 92 | N/A (Amorphous) |

| Homopolymer C | 55 | 178 |

| Blend (50% A, 50% C) | 78 (Single T_g indicates miscibility) | 165 |

Note: This table presents typical thermal data obtained from DSC analysis. The values are representative and based on studies of analogous polymer systems to illustrate the utility of the technique. researchgate.netrsc.org

Surface Plasmon Resonance (SPR) and Optical Waveguide Spectroscopy

Surface Plasmon Resonance (SPR) and Optical Waveguide Spectroscopy are highly sensitive optical techniques used to probe interactions and properties of materials at interfaces or in thin films. These methods measure changes in the refractive index near a sensor surface.

Surface Plasmon Resonance (SPR) involves exciting surface plasmons—coherent oscillations of electrons at the interface of a metal (typically gold) and a dielectric. The resonance condition is extremely sensitive to the refractive index of the material within a few hundred nanometers of the metal surface. This allows for real-time, label-free monitoring of surface binding events, film thickness changes, or adsorption phenomena.

Optical Waveguide Spectroscopy (OWS) operates on a similar principle but utilizes a dielectric waveguide structure. Light is coupled into the waveguide, and its propagation is influenced by the refractive index of the adlayer. OWS can provide information on film thickness, refractive index, and birefringence.

While there are no specific research findings in the provided results directly applying SPR or OWS to this compound or its polymers, these techniques hold potential for advanced characterization. For example, if a polymer derived from this monomer were used to create a thin film or a functional coating, SPR or OWS could be employed to:

Monitor the in-situ growth of the polymer film during its deposition or synthesis on a surface.

Study the adsorption of proteins, DNA, or other molecules onto the polymer surface, which is relevant for biomedical or sensor applications.

Characterize the swelling or degradation of the polymer film in response to different solvents or environmental conditions.

Due to the lack of specific literature, data tables for these techniques concerning this compound cannot be generated.

Applications in Organic Synthesis and Materials Science

Protecting Group Chemistry

In the intricate world of multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary block is known as a protecting group. 2-Methoxy-2-methyl-1,3-dioxolane and its structural relatives are effective for this purpose, particularly for carbonyls and diols.

The carbonyl groups of aldehydes and ketones are highly reactive towards a variety of reagents, including nucleophiles and reducing agents. To prevent unwanted side reactions, these groups are often converted into less reactive acetals or ketals. The 1,3-dioxolane (B20135) ring is a common and effective protecting group for carbonyls.

The formation of a 1,3-dioxolane from a carbonyl compound is typically achieved by reacting the carbonyl with ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction is reversible and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. The use of orthoesters, such as this compound, can also be employed in the formation of these protected structures. These cyclic acetals are stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and hydrides, making them invaluable in complex synthetic sequences.

A key advantage of the dioxolane protecting group is its relative stability and the mild conditions required for its removal. This allows for selective manipulation of other functional groups within the molecule without affecting the protected carbonyl.

Table 1: Protection of Carbonyl Compounds as Dioxolanes

| Carbonyl Type | Protecting Reagent | Product | Key Features |

| Aldehyde | Ethylene Glycol/Acid Catalyst | 1,3-Dioxolane | Stable to bases, nucleophiles, and hydrides. |

| Ketone | Ethylene Glycol/Acid Catalyst | 1,3-Dioxolane | Readily cleaved under acidic conditions. |

Just as carbonyl groups require protection, so too do the hydroxyl groups of 1,2-diols (vicinal diols). These diols can be protected by converting them into cyclic acetals or ketals, often forming a 1,3-dioxolane ring. This strategy is particularly useful when selective reaction of other hydroxyl groups in a polyol is desired.

The reaction of a 1,2-diol with a ketone or an acetal (B89532) in the presence of an acid catalyst leads to the formation of a 2-substituted or 2,2-disubstituted-1,3-dioxolane. The choice of the carbonyl compound or acetal can influence the stability and properties of the resulting protected diol. Research has shown that 1,2-diols react readily with alkyl propynoates in the presence of 4-dimethylaminopyridine (B28879) to form cyclic acetals that are notably stable to acid-catalyzed hydrolysis. organic-chemistry.org In polyol systems, the formation of five-membered dioxolane rings is often favored over larger ring structures. organic-chemistry.org

Table 2: Protection of 1,2-Diols

| Diol Type | Protecting Strategy | Resulting Structure | Stability |

| 1,2-Diol | Reaction with a ketone/acetal | 1,3-Dioxolane derivative | Stable to various reaction conditions, deprotection under specific acidic or basic conditions. |

Building Block for Heterocyclic Compounds

Beyond its role in protection, this compound and related structures are valuable starting materials for the synthesis of more complex heterocyclic molecules. These molecules often possess significant biological properties.

Nucleoside analogs are modified versions of the natural building blocks of DNA and RNA. They are a cornerstone of antiviral and anticancer therapies. The synthesis of these analogs often involves the coupling of a modified sugar moiety with a nucleobase. Dioxolane derivatives, including those derived from this compound, have proven to be versatile precursors for the sugar component of these analogs.

The synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides has been reported, representing a novel class of compounds. mdpi.com In these syntheses, a substituted 2-methoxy-1,3-dioxolane (B17582) reacts with a silylated nucleobase to form the desired nucleoside analog. mdpi.com The nature of the nucleobase and the protecting groups on the dioxolane ring can significantly influence the outcome and stability of the resulting product. mdpi.com

A primary motivation for the synthesis of novel nucleoside analogs is the search for new therapeutic agents, particularly those with antiviral activity. Nucleoside analogs derived from dioxolane have shown promise in this area, most notably against the Human Immunodeficiency Virus (HIV).

For a nucleoside analog to be an effective antiviral, it must typically be converted within the cell to its active triphosphate form. This triphosphate can then inhibit the viral reverse transcriptase, an enzyme crucial for viral replication. Several 1,3-dioxolane nucleoside analogs have been synthesized and evaluated for their anti-HIV activity. mdpi.com While some of the initially synthesized [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides were found to be inactive against HIV-1 in vitro, the general structural motif remains an area of active research. mdpi.com The development of these compounds highlights the importance of dioxolane derivatives as scaffolds for the generation of potentially life-saving drugs.

Table 3: Dioxolane-Based Nucleoside Analogs and Antiviral Research

| Dioxolane Precursor | Target Nucleoside Analog | Research Focus |

| Substituted 2-methoxy-1,3-dioxolanes | [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides | Synthesis of novel nucleoside structures. |

| Dioxolane-derived sugar mimics | Various purine (B94841) and pyrimidine (B1678525) nucleoside analogs | Evaluation of antiviral activity, particularly against HIV. |

Intermediate in Natural Product Synthesis

The dioxolane functional group is a key structural motif in synthetic chemistry, often used as a protecting group for diols. In the context of creating complex molecules, derivatives of this compound serve as important intermediates. For instance, the related compound 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane can be synthesized in high yield (97%) from glycerol (B35011) and methyl orthoacetate. prepchem.com This demonstrates a practical method for creating chiral building blocks from readily available materials. Furthermore, another structural analog, 2-Methoxy-1,3-dioxolane, has been utilized in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which are investigated as potential inhibitors of HIV. sigmaaldrich.com

Role as a Solvent in Chemical Processes

The search for environmentally benign solvents has led to increased interest in oxygenated organic compounds like dioxolanes. d-nb.inforesearchgate.net Their physical properties and potential for derivation from biological sources make them attractive alternatives to traditional, often hazardous, solvents. nih.govwhiterose.ac.uk

Polymerization Reactions

Dioxolane structures play a significant role in polymerization processes, both as solvents and as reactive components. In a notable industrial application, a method has been developed to produce 2-methyl-1,3-dioxolane (B1212220) from acetaldehyde (B116499), an undesirable byproduct in the solid-state polycondensation of polyethylene (B3416737) terephthalate (B1205515) (PET). google.com This process uses an acid catalyst to convert the acetaldehyde into the more easily removable 2-methyl-1,3-dioxolane, showcasing a clever integration of synthesis within a large-scale polymer production system. google.com

"Green" Solvent Applications and Sustainability

The push for sustainability in the chemical industry has highlighted the need for "green" solvents derived from renewable resources. researchgate.net Dioxolane derivatives are at the forefront of this movement. A prominent example is 5-methyl-1,3-dioxolane-4-one, a compound derived from lactic acid, which is proposed as a green, bio-based solvent. rsc.org Research indicates that this and other related dioxolane compounds can serve as effective, polar aprotic solvents, positioning them as viable replacements for conventional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). whiterose.ac.ukrsc.org The use of bio-based solvents such as 2-methyloxolane (also known as 2-methyltetrahydrofuran) for the green extraction of natural products further underscores the potential of this class of compounds to replace petroleum-based solvents like hexane. mdpi.com

Applications in Advanced Materials

The unique chemical properties of the dioxolane ring are being harnessed to develop advanced materials with novel functionalities, particularly in the fields of energy storage and polymer science.

Component of Electrolytes (e.g., Lithium-ion Batteries)

1,3-dioxolane (DOL) is a critical component in advanced electrolytes for lithium-ion batteries, especially those designed for fast charging and low-temperature operation. mdpi.commdpi.com Although DOL itself can have issues with forming a stable solid-electrolyte interphase (SEI) on graphite (B72142) anodes, it is highly effective when used as a co-solvent. mdpi.com For instance, an electrolyte formulation combining DOL with dimethoxyethane (DME), ethylene carbonate (EC), and ethyl methyl carbonate (EMC) has been shown to significantly reduce charge transfer resistance, enabling much-improved fast-charging performance in lithium-ion cells. mdpi.com

Recent innovations include the development of in situ-polymerized gel electrolytes from 1,3-dioxolane (P-DOL). mdpi.com These gel electrolytes exhibit excellent ionic conductivity even at low temperatures (-20 °C) and high oxidation stability (up to 4.8 V), allowing for the stable operation of high-voltage lithium metal batteries. mdpi.com In solid-state batteries, a poly(1,3-dioxolane) (PDOL) adhesive layer has been used to modify the interface between a solid electrolyte and the electrodes, improving cycling stability and performance. nih.gov Furthermore, bio-based dioxolanes derived from lactic acid are being explored as sustainable electrolyte components, demonstrating good electrochemical performance in lithium-ion cells. rsc.org

Below is an interactive data table summarizing the performance of various dioxolane-based electrolytes.

| Electrolyte System | Cell Type | Metric | Value | Reference |

| P-DOL Gel Electrolyte | Li‖LiCoO₂ | Capacity Retention (50 cycles @ 0.5C) | 86.4% | mdpi.com |

| P-DOL Gel Electrolyte | Li‖NCM811 | Capacity Retention (120 cycles @ -20°C) | 88.4% | mdpi.com |

| P-DOL Gel Electrolyte | Li‖LFP | Capacity Retention (300 cycles @ 1C) | 90% | mdpi.com |

| PDOL-Modified Solid-State | Li‖LiFePO₄ | Capacity Retention (100 cycles @ 0.2C) | 94% | nih.gov |

| LA-H,H-LiTFSI Bio-Solvent | Graphite Half-Cell | Capacity @ 1C | 339 mAh g⁻¹ | rsc.org |

| LA-H,H-LiTFSI Bio-Solvent | LFP Half-Cell | Capacity @ 1C | 100 mAh g⁻¹ | rsc.org |

Development of New Polymers and Advanced Materials

The dioxolane structure is a versatile building block for new polymers. Research has shown that polymers bearing cyclic carbonate functional groups, such as poly((2-oxo-1,3-dioxolan-4-yl) methyl methacrylate), can be synthesized and used for crosslinking reactions to form urethane (B1682113) linkages without employing harmful isocyanates. researchgate.net Additionally, lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) can be functionalized to create a range of new bio-based thermoplastics and thermoset polymers. mdpi.com These developments highlight the potential of using renewable precursors to create advanced polymers with a wide array of thermal and mechanical properties. mdpi.com

Environmental Applications and Remediation of this compound

Research into the specific environmental applications and remediation techniques for this compound is limited in publicly available scientific literature. However, by examining the broader class of 1,3-dioxolane compounds, its potential role as an environmentally benign solvent comes into focus. The primary environmental application of such compounds lies in their use as "green solvents," which are alternatives to more hazardous traditional solvents.

Compounds within the 1,3-dioxolane family are being explored as potential green solvents due to their favorable properties. rsc.org For instance, some dioxolane derivatives can be synthesized from bio-based precursors, such as α-hydroxy carboxylic acids and aldehydes or ketones. rsc.org This aligns with the green chemistry principle of using renewable feedstocks. rsc.org The parent compound, 1,3-dioxolane, is recognized as a volatile organic compound (VOC) that can contribute to air pollution and be harmful to aquatic ecosystems if released without proper handling. slchemtech.com Therefore, the development of derivatives with lower volatility and better biodegradability is an important goal.

Currently, there is no specific information available regarding the remediation of this compound from contaminated environments. General principles for handling chemical spills would apply, including preventing the substance from entering drains and waterways to avoid environmental discharge. slchemtech.com

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 19798-71-1 | C₅H₁₀O₃ |

| 1,3-Dioxolane | 646-06-0 | C₃H₆O₂ |

| 5-Methyl-1,3-dioxolane-4-one | 51996-33-9 | C₄H₆O₃ |

Environmental Fate, Transport, and Safety Research

Environmental Occurrence and Monitoring

Comprehensive monitoring data for 2-Methoxy-2-methyl-1,3-dioxolane in various environmental compartments is not readily found in peer-reviewed scientific literature.

Detection in Wastewater Effluents

There is a lack of specific studies reporting the detection and quantification of this compound in wastewater effluents. While related dioxolane compounds have been identified in industrial wastewater, specific monitoring for this methoxy- and methyl-substituted variant has not been documented in the reviewed research.

Presence in Aquatic Environments

Similarly, research specifically identifying or quantifying this compound in natural aquatic environments such as rivers, lakes, or groundwater is not available in the current body of scientific literature.

Biodegradation and Stability in Aquatic Environments

The persistence and degradation pathways of this compound in aquatic settings are not well-documented.

Hydrolysis Stability and Half-life

As a cyclic acetal (B89532), this compound is expected to be susceptible to hydrolysis under acidic conditions, which would break the acetal bond to yield ethylene (B1197577) glycol and methyl acetate. However, specific experimental data on its hydrolysis rate and environmental half-life under varying pH conditions are not available in published studies.

Inhibitory Effects on Biodegradation of Other Compounds (e.g., 1,4-dioxane)

No research was found that specifically investigates the potential for this compound to inhibit the biodegradation of other environmental contaminants, such as 1,4-dioxane. Studies have shown that other structural analogs, like 2-methyl-1,3-dioxolane (B1212220), can competitively inhibit the biodegradation of 1,4-dioxane, but these findings cannot be directly extrapolated to this compound without specific research. researchgate.netresearchgate.net

Formation in Industrial Processes

The direct industrial synthesis or unintentional formation of this compound is not extensively detailed in the literature. However, based on the principles of organic chemistry, its formation is chemically plausible in certain industrial contexts. Dioxolanes are generally synthesized through the acid-catalyzed reaction of a ketone or an acetal with ethylene glycol.

For instance, a patented process describes the formation of the related compound, 2-methyl-1,3-dioxolane, from the reaction of acetaldehyde (B116499) with ethylene glycol in the presence of an acid catalyst, particularly as a method to remove acetaldehyde from polyester (B1180765) solid-state polycondensation systems. google.com By analogy, this compound could potentially be formed in processes where methyl orthoacetate or a similar precursor reacts with ethylene glycol under acidic conditions. prepchem.com A documented laboratory synthesis involves the reaction of glycerol (B35011) with methyl orthoacetate in the presence of p-toluenesulfonic acid to produce a related structure, demonstrating the feasibility of this reaction type. prepchem.com

Byproducts in Resin Manufacturing Processes

Currently, there is no available scientific literature that identifies this compound as a byproduct in common resin manufacturing processes. Extensive research exists on byproducts in polyester production, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), but these studies focus on other related compounds. For instance, the formation of 2-methyl-1,3-dioxolane (MDO) from the reaction of acetaldehyde and ethylene glycol is a well-documented phenomenon in PET synthesis. google.com However, similar studies concerning the methoxy-substituted variant, this compound, have not been found.

Formation in Polyester (PET) Production Systems

The formation mechanism of various dioxolane compounds during the solid-state polycondensation (SSP) of PET is a subject of industrial and academic research. google.com This process is known to generate byproducts like acetaldehyde, which can then react with ethylene glycol. google.com While methods have been developed to facilitate the conversion of acetaldehyde into the more manageable 2-methyl-1,3-dioxolane (MDO), there is no evidence to suggest that this compound is formed under similar conditions. google.com The existing body of research on PET production does not mention the latter compound as either a direct byproduct or an impurity.

Hydrolysis in Polymer Resins

The stability of additives and byproducts within polymer resins, particularly concerning their potential for hydrolysis, is a critical aspect of material science. Hydrolysis can affect the integrity of the polymer and lead to the release of constituent chemicals. While the hydrolysis of other cyclic acetals has been studied, specific research detailing the hydrolysis of this compound within polymer resins is not available in the reviewed literature.

Regulatory and Safety Considerations in Research

The absence of detailed research extends to the specific regulatory and safety data for this compound. While general safety protocols for related chemical families exist, compound-specific data is crucial for a complete risk assessment.

Handling Precautions in Laboratory Settings

Working in a well-ventilated area to avoid inhalation of vapors. fishersci.comchemicalbook.com